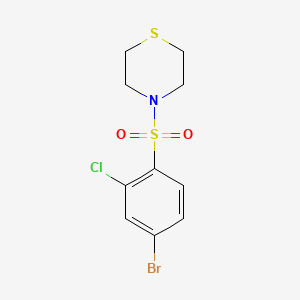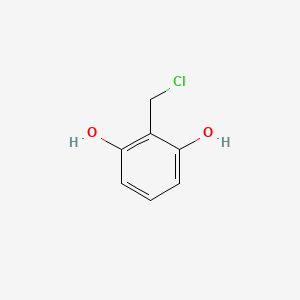![molecular formula C20H18N4O2S B12597099 Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- CAS No. 648891-57-0](/img/structure/B12597099.png)
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is a complex organic compound that features a methanone core linked to two phenyl groups through thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl) linkers. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. The chalcones are prepared through Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization process yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the compound.
Applications De Recherche Scientifique
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] involves its interaction with various molecular targets. The compound’s pyrazole rings can interact with enzymes and receptors, modulating their activity. The phenyl groups enhance its ability to penetrate biological membranes, increasing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Triazole derivatives: These compounds also feature nitrogen-rich heterocycles and have diverse applications.
Uniqueness
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is unique due to its specific combination of methanone, pyrazole, and phenyl groups, which confer distinct chemical reactivity and biological activity. Its thiobis linkage further differentiates it from other similar compounds.
Propriétés
Numéro CAS |
648891-57-0 |
|---|---|
Formule moléculaire |
C20H18N4O2S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
[4-[(3-benzoyl-4,5-dihydro-1H-pyrazol-4-yl)sulfanyl]-4,5-dihydro-1H-pyrazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H18N4O2S/c25-19(13-7-3-1-4-8-13)17-15(11-21-23-17)27-16-12-22-24-18(16)20(26)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2 |
Clé InChI |
FIJUJEYKLJWSON-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=NN1)C(=O)C2=CC=CC=C2)SC3CNN=C3C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Prop-2-en-1-yl)amino]-4,5-dihydro-1,3,6-thiadiazepine-2(3H)-thione](/img/structure/B12597017.png)

![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)

![6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol](/img/structure/B12597030.png)
![Benzenemethanesulfonamide, 4-[6,8-dihydro-6-oxo-5,9-bis(2,2,2-trifluoroethoxy)-7H-pyrrolo[3,4-g]quinolin-7-yl]-3-methyl-](/img/structure/B12597034.png)

![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)
![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)

